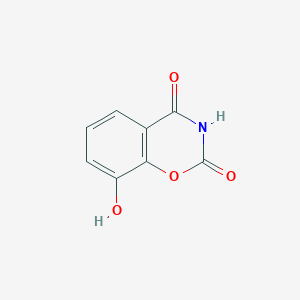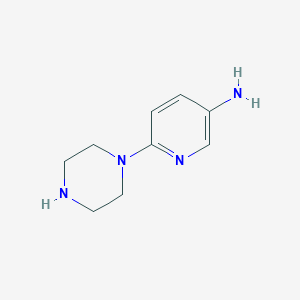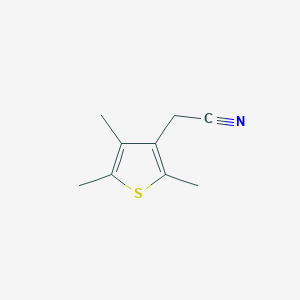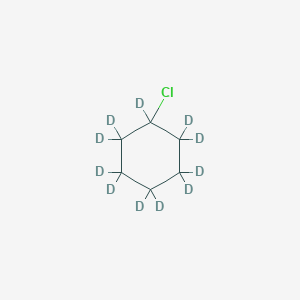
Methyl 1-acetylaziridine-2-carboxylate
説明
Methyl 1-acetylaziridine-2-carboxylate, also known as MAAC, is a synthetic compound that has gained attention in the field of pharmaceutical research. It belongs to the class of aziridine-containing compounds and has been studied extensively for its potential biological activities.
作用機序
The mechanism of action of Methyl 1-acetylaziridine-2-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetylaziridine-2-carboxylate may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 1-acetylaziridine-2-carboxylate has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. Methyl 1-acetylaziridine-2-carboxylate has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using Methyl 1-acetylaziridine-2-carboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on Methyl 1-acetylaziridine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent derivatives. Additionally, the development of new synthetic methods for Methyl 1-acetylaziridine-2-carboxylate may lead to improved yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, Methyl 1-acetylaziridine-2-carboxylate is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential biological activities. Its synthesis method yields high purity and yield, making it readily available for research purposes. Methyl 1-acetylaziridine-2-carboxylate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, and its mechanism of action is currently under investigation. While there are limitations to its development as a therapeutic agent, the future directions for research on Methyl 1-acetylaziridine-2-carboxylate are promising.
科学的研究の応用
Methyl 1-acetylaziridine-2-carboxylate has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported that Methyl 1-acetylaziridine-2-carboxylate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
methyl 1-acetylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBXRMKZNVTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetylaziridine-2-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

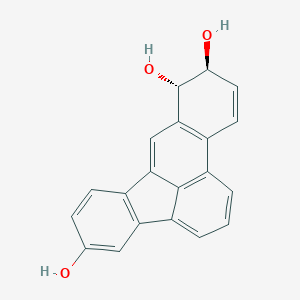
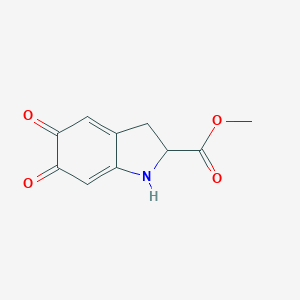
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
